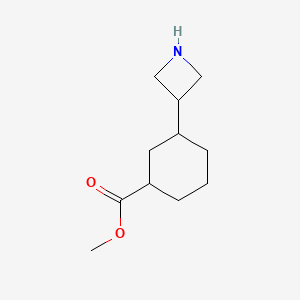
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of cyclohexanecarboxylic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition reaction, where an amine reacts with an α,β-unsaturated ester.
Cyclohexanecarboxylate Formation: The cyclohexanecarboxylate moiety can be introduced through esterification reactions involving cyclohexanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
- Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate
- Methyl azetidine-3-carboxylate hydrochloride
- 3-(Boc-amino)azetidine
Comparison: Methyl 3-(azetidin-3-yl)cyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the azetidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 3-(azetidin-3-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
RWVWTRHHMIYDLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(C1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
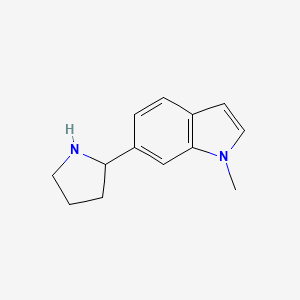
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

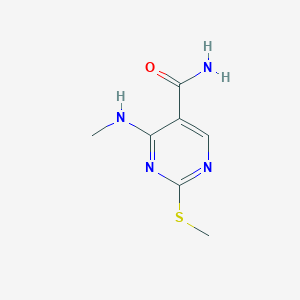
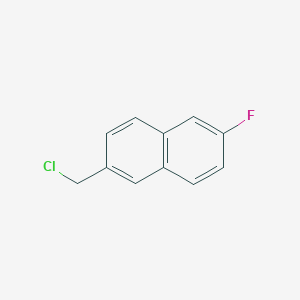
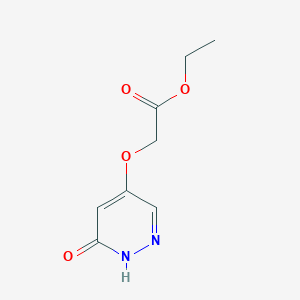

![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![5-Methylfuro[3,2-C]quinolin-4(5H)-one](/img/structure/B11903113.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)
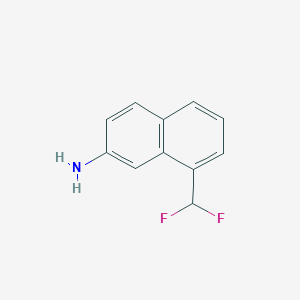
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)
